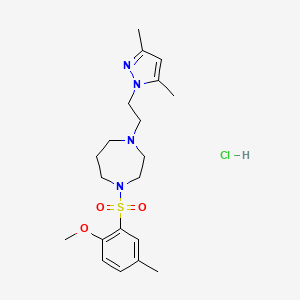

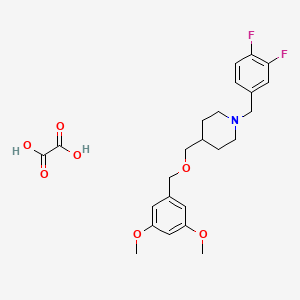

![molecular formula C14H15ClN2OS B2488366 N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide CAS No. 1156586-11-6](/img/structure/B2488366.png)

N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide and related compounds involves complex chemical processes, typically starting from basic building blocks and proceeding through various stages of chemical reactions. A common approach includes the formation of acetamide derivatives through reactions involving chloroacetamides and different organic compounds. One study details the synthesis of a related compound, highlighting the stepwise approach and the importance of specific reagents and conditions in obtaining the desired product with high yield and purity (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide is characterized by various spectroscopic and crystallographic techniques. These studies provide detailed insights into the compound's geometry, bond lengths, angles, and overall conformation. For instance, research on similar compounds has utilized X-ray crystallography to determine the crystal structure and highlight key structural features, such as intermolecular interactions and conformational preferences (Boechat et al., 2011).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its acetamide group and aromatic substitution to undergo transformations. These reactions can lead to the formation of new chemical entities with potential biological or material applications. Research in this area often explores the reactivity of the compound under different conditions, aiming to expand its utility in synthesis (Sunder & Maleraju, 2013).

Applications De Recherche Scientifique

Metabolic Pathways and Bioactivation

Acetochlor, alachlor, butachlor, and metolachlor are chloroacetamide herbicides, with acetochlor and metolachlor producing a metabolite, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), during metabolism in liver microsomes. This study demonstrates the metabolism rates of these herbicides and their metabolites in rat and human liver microsomes, identifying crucial intermediates in the metabolic pathway leading to DNA-reactive dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimicrobial Activity

Research on the synthesis of novel thiazolidinone and acetidinone derivatives, including various forms of acetamide compounds, has shown these compounds to exhibit antimicrobial activity against different microorganisms. The structural establishment of these compounds was based on elemental analysis and spectral data (Mistry, Desai, & Intwala, 2009).

Structural Analysis and Characterization

In a study involving the characterization of commercially delivered dye intermediates, it was found that the delivered material was not identical to the commonly used dye intermediate. The investigation led to the identification and synthesis of new compounds, demonstrating the complex nature of synthesizing and characterizing acetamide derivatives (Drabina et al., 2009).

Anti-Inflammatory Activity

Research has been conducted on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which have shown significant anti-inflammatory activity. The study emphasizes the potential of acetamide derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Propriétés

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(thiophen-2-ylmethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-10-4-5-11(15)7-13(10)17-14(18)9-16-8-12-3-2-6-19-12/h2-7,16H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMNXZUPHARLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

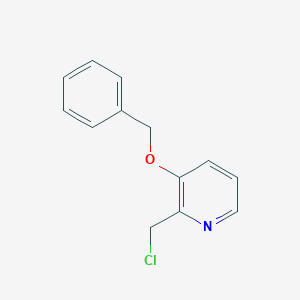

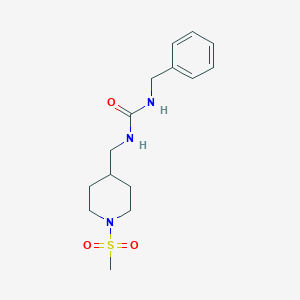

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

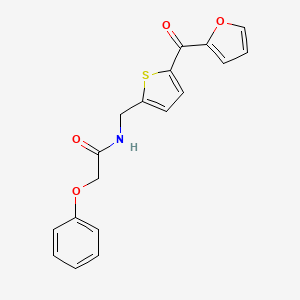

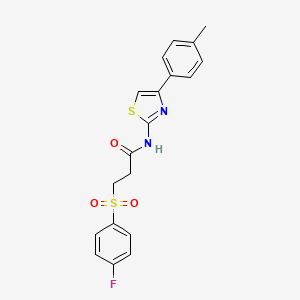

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

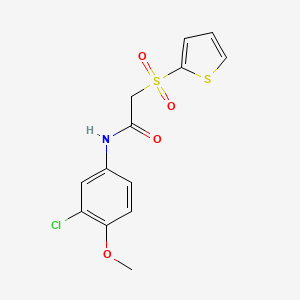

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)